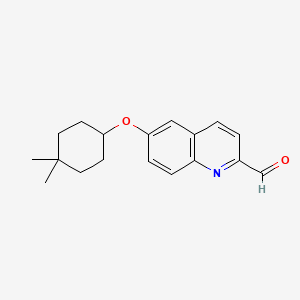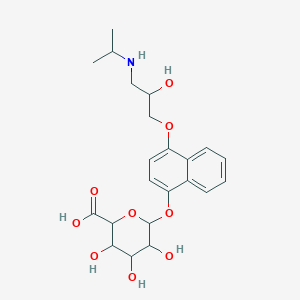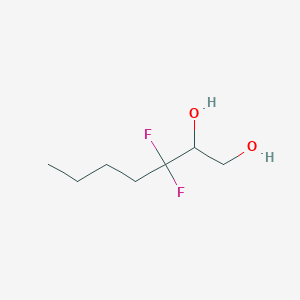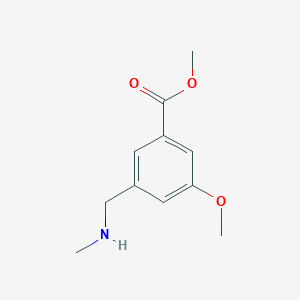
(2R)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Tetrahydro-a-(1-methylethyl)-2-oxo- is a chiral compound with significant importance in various fields of chemistry and industry. The compound’s structure includes a tetrahydro ring, an isopropyl group, and a ketone functional group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydro-a-(1-methylethyl)-2-oxo- typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of the precursor compound in the presence of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a solvent such as ethanol or methanol and a hydrogen source like hydrogen gas.
Industrial Production Methods
Industrial production of (S)-Tetrahydro-a-(1-methylethyl)-2-oxo- can be achieved through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and robust chiral catalysts to ensure high yield and enantiomeric purity. The reaction is typically carried out in continuous flow reactors to optimize efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-Tetrahydro-a-(1-methylethyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-Tetrahydro-a-(1-methylethyl)-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (S)-Tetrahydro-a-(1-methylethyl)-2-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecule. The isopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-Tetrahydro-a-(1-methylethyl)-2-oxo-: The enantiomer of the compound with opposite stereochemistry.
Cyclohexanone: A structurally similar compound with a cyclohexane ring and a ketone group.
Isopropylcyclohexane: A compound with a similar isopropyl group but lacking the ketone functionality.
Uniqueness
(S)-Tetrahydro-a-(1-methylethyl)-2-oxo- is unique due to its chiral nature and the presence of both a tetrahydro ring and a ketone group. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
特性
分子式 |
C9H15ClN2O2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC名 |
(2R)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride |
InChI |
InChI=1S/C9H15ClN2O2/c1-6(2)7(8(10)13)12-5-3-4-11-9(12)14/h6-7H,3-5H2,1-2H3,(H,11,14)/t7-/m1/s1 |
InChIキー |
CVUOJBKULXTCRU-SSDOTTSWSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)Cl)N1CCCNC1=O |
正規SMILES |
CC(C)C(C(=O)Cl)N1CCCNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)





![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)
![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)

![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)

